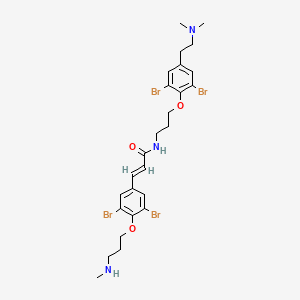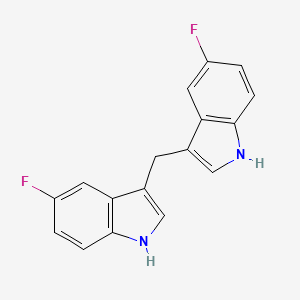
嘌呤霉素氨基核苷
描述
嘌呤霉素氨基核苷,也称为 NSC 3056,是抗生素嘌呤霉素的衍生物。它是一种氨基核苷类抗生素,在科学研究中得到广泛应用,特别是在肾病动物模型中。 嘌呤霉素氨基核苷以其诱导细胞凋亡和抑制二肽基肽酶 II 和胞质丙氨酰氨基肽酶等特定酶的能力而闻名 .
科学研究应用
嘌呤霉素氨基核苷具有广泛的科学研究应用:
化学: 它被用作模型化合物来研究酶抑制和蛋白质合成。
生物学: 它用于细胞培养研究,以诱导细胞凋亡和研究细胞反应。
医学: 它用于肾病动物模型,以研究肾脏疾病和潜在的治疗方法。
工业: 它用于开发新的抗生素和治疗剂
作用机制
嘌呤霉素氨基核苷通过抑制二肽基肽酶 II 和胞质丙氨酰氨基肽酶等特定酶发挥其作用。这种抑制导致细胞凋亡的诱导。 该化合物还影响参与蛋白质合成和细胞迁移的细胞途径,从而促进其生物活性 .
生化分析
Biochemical Properties
Puromycin aminonucleoside interacts with various biomolecules during its action. It enters the A site of the ribosome and transfers to the growing chain, causing the formation of a puromycylated nascent chain and premature chain release . This interaction involves enzymes and proteins associated with the ribosome and protein synthesis .
Cellular Effects
Puromycin aminonucleoside has significant effects on various types of cells and cellular processes. It is known to induce apoptosis and can cause acute glomerular damage when used as a nephrotoxin . It influences cell function by affecting protein synthesis, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of puromycin aminonucleoside involves its incorporation into the growing peptide chain during translation . It exerts its effects at the molecular level by binding to the ribosome and causing premature termination of protein synthesis . This involves interactions with biomolecules in the ribosome and changes in gene expression as a result of interrupted protein synthesis .
Temporal Effects in Laboratory Settings
The effects of puromycin aminonucleoside can change over time in laboratory settings. For instance, it has been observed to induce kidney injury in kidney organoids derived from induced pluripotent stem cells . This includes effects on the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of puromycin aminonucleoside can vary with different dosages in animal models. For instance, it has been used to induce acute glomerular damage in animal models of kidney disease . High doses can lead to toxic or adverse effects, such as significant kidney injury .
Transport and Distribution
Given its mechanism of action, it is likely that it interacts with the cellular machinery involved in protein synthesis, including transporters that move tRNA and other molecules involved in this process .
Subcellular Localization
Puromycin aminonucleoside acts at the ribosomes, which are located in the cytoplasm of the cell . Its effects on protein synthesis suggest that it may also interact with other components of the cell involved in this process, such as the endoplasmic reticulum and the Golgi apparatus .
准备方法
合成路线和反应条件
嘌呤霉素氨基核苷由嘌呤霉素去除氨基酸部分合成。合成涉及几个步骤,包括保护官能团、选择性脱保护和纯化。 反应条件通常涉及使用有机溶剂和催化剂以促进反应 .
工业生产方法
嘌呤霉素氨基核苷的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的纯化技术,以确保最终产品的质量和一致性。 生产在受控条件下进行,以保持化合物的稳定性和活性 .
化学反应分析
反应类型
嘌呤霉素氨基核苷会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化以形成不同的衍生物。
还原: 还原反应可以改变其官能团,改变其生物活性。
取代: 取代反应可以引入新的官能团,增强其性能.
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂和各种催化剂。 反应通常在受控温度和 pH 值下进行,以确保预期结果 .
主要形成的产物
这些反应形成的主要产物包括具有改变的生物活性的嘌呤霉素氨基核苷的各种衍生物。
相似化合物的比较
类似化合物
嘌呤霉素: 嘌呤霉素氨基核苷的母体化合物。
氨基糖苷类: 一类具有相似结构特征的抗生素。
二肽基肽酶抑制剂: 抑制相同酶靶标的化合物
独特性
嘌呤霉素氨基核苷的独特之处在于它对二肽基肽酶 II 和胞质丙氨酰氨基肽酶的特定抑制,这与其他氨基糖苷类和二肽基肽酶抑制剂区别开来。 它诱导细胞凋亡的能力及其在肾病动物模型中的应用进一步突出了其独特的特性 .
属性
IUPAC Name |
4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSMHWILUNYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859027 | |
| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-N,N-dimethyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58-60-6 | |
| Record name | Aminonucleoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of puromycin aminonucleoside in the kidney?
A1: Puromycin aminonucleoside primarily targets podocytes, the specialized cells lining the glomerular capillaries responsible for maintaining the filtration barrier in the kidney [, , , , , , ].
Q2: How does puromycin aminonucleoside affect podocytes?
A2: PAN induces various structural and functional changes in podocytes, including:
- Foot Process Effacement: PAN causes the flattening and fusion of podocyte foot processes, leading to a disruption of the slit diaphragm, a critical component of the glomerular filtration barrier [, , , , ]. This disruption contributes to the development of proteinuria, a hallmark of nephrotic syndrome.
- Cytoskeletal Disruption: PAN disrupts the actin cytoskeleton of podocytes, affecting their shape, adhesion, and overall function [, ]. This disruption further contributes to foot process effacement and proteinuria.
- Apoptosis: Research suggests that PAN can induce apoptosis (programmed cell death) in podocytes, potentially contributing to the loss of these cells and the progression of glomerular damage [, , , , ].
- Oxidative Stress: PAN is believed to increase oxidative stress in podocytes [, , , ]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage cellular components and contribute to apoptosis.
Q3: Does puromycin aminonucleoside only affect podocytes?
A3: While podocytes are the primary target, research indicates that PAN can also induce changes in other renal cells, including:
- Glomerular Endothelial Cells: PAN can cause apoptosis in glomerular endothelial cells, contributing to the overall glomerular damage [].
- Tubular Epithelial Cells: Studies indicate PAN can lead to tubular injury and dysfunction, potentially contributing to the overall decline in renal function observed in PAN-induced nephrosis [, , , ].
Q4: How does the effect of puromycin aminonucleoside on renal cells translate to the clinical manifestations of nephrotic syndrome?
A4: The damage to podocytes, particularly foot process effacement, leads to increased permeability of the glomerular filtration barrier. This allows proteins, primarily albumin, to leak into the urine, resulting in proteinuria, a defining characteristic of nephrotic syndrome. The loss of albumin in the urine contributes to hypoalbuminemia (low blood albumin levels) []. As the disease progresses, the combined damage to podocytes, other glomerular cells, and potentially tubular cells contributes to a decline in renal function, evidenced by decreased glomerular filtration rate and impaired ability to concentrate urine [, , , ].
Q5: What is the molecular formula and weight of puromycin aminonucleoside?
A5: The molecular formula of puromycin aminonucleoside is C22H29N7O5, and its molecular weight is 471.52 g/mol.
Q6: What is known about the absorption, distribution, metabolism, and excretion of puromycin aminonucleoside in rats?
A6: While detailed pharmacokinetic studies are limited, research indicates that PAN is rapidly absorbed after injection in rats []. The compound is distributed to various tissues, including the kidney. The exact metabolic pathways of PAN are not fully understood.
Q7: What are the common in vivo models used to study puromycin aminonucleoside-induced nephrosis?
A7: Rats, particularly Sprague-Dawley rats, are the most common in vivo model for PAN-induced nephrosis [, , , , , , , , , , , , , ]. Researchers administer PAN to rats, typically through a single intravenous injection or multiple subcutaneous injections, to induce a nephrotic syndrome closely resembling minimal change disease in humans [, , ].
Q8: Are there in vitro models to study puromycin aminonucleoside effects?
A8: Yes, researchers have developed in vitro models using cultured podocytes to study the direct effects of PAN on these cells [, , ]. These models are useful for investigating specific cellular and molecular mechanisms involved in PAN-induced podocyte injury.
Q9: Can the effects of puromycin aminonucleoside be modulated in experimental models?
A9: Yes, studies have shown that various interventions can influence the course of PAN-induced nephrosis in rats:
- Antioxidants: Administration of antioxidants, such as vitamin E and probucol, has demonstrated protective effects against renal injury in chronic PAN models [, , ].
- Angiotensin-Converting Enzyme (ACE) Inhibitors: Research on the effects of ACE inhibitors, like enalapril and captopril, on PAN-induced nephrosis has yielded mixed results. Some studies found a reduction in proteinuria with ACE inhibitors, while others did not observe significant benefits on the overall disease progression [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



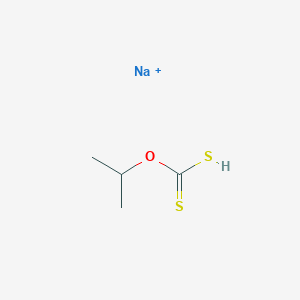
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-, monohydrochloride](/img/structure/B1679796.png)
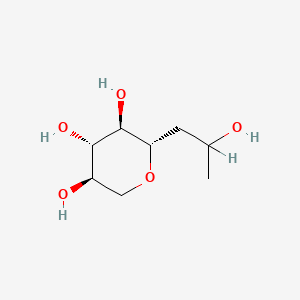

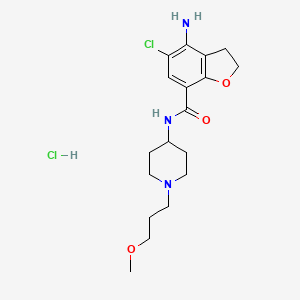
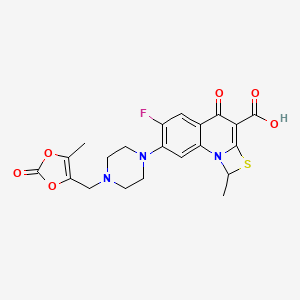
![(2R)-2-amino-N-[(2S,3R,4R)-4-amino-1,3-dihydroxy-5-oxopentan-2-yl]propanamide](/img/structure/B1679802.png)
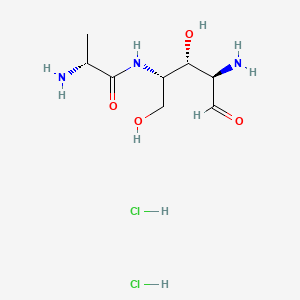
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline;hydrochloride](/img/structure/B1679804.png)

